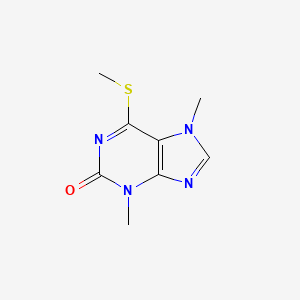
3,7-dimethyl-6-methylthio-2(3H)-purinone
Descripción
Propiedades
Fórmula molecular |
C8H10N4OS |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
3,7-dimethyl-6-methylsulfanylpurin-2-one |
InChI |
InChI=1S/C8H10N4OS/c1-11-4-9-6-5(11)7(14-3)10-8(13)12(6)2/h4H,1-3H3 |
Clave InChI |
CWRBLCMTHRNCCO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=NC(=O)N2C)SC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Imidazo[1,2-a]purin-9(4H)-ones
Compounds like 1H-imidazo[1,2-a]purin-9(4H)-ones (e.g., compound 4 in ) are synthesized via cyclization of intermediates derived from 3,7-dimethyl-6-methylthio-2(3H)-purinone. These derivatives exhibit fused imidazole rings, enhancing their planar rigidity compared to the parent compound. Biological studies show moderate phosphodiesterase 4 (PDE4) inhibition (IC₅₀ in micromolar range), attributed to the imidazo ring’s interaction with the enzyme’s catalytic site .
Triazolo[1,5-a]purin-9(4H)-ones
Triazolo[1,5-a]purin-9(4H)-ones (e.g., compound 9 in ) incorporate a triazole ring, synthesized via cyclocondensation of triazolo-pyrimidinone intermediates. These compounds exhibit enhanced metabolic stability due to the triazole ring’s resistance to oxidative degradation. Unlike this compound, they require multi-step synthesis involving hydroxylamine-O-sulfonic acid (HAOS) and ortho esters .
Pyrimido[1,2-a]purin-10(1H)-ones
Derivatives like 4,6,7,8-tetrahydro-pyrimido[1,2-a]purin-10(1H)-ones (compound 6 in ) feature a pyrimidine ring fused to the purinone core. Their synthesis employs thionyl chloride for cyclization, resulting in saturated ring systems. These compounds often show reduced PDE4 affinity compared to imidazo analogues, likely due to decreased planarity .
Functional Group Modifications
Methylthio vs. Methoxy Substituents
Replacing the 6-methylthio group with methoxy (-OCH₃), as seen in 2-methoxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine (), alters electronic properties. This contrasts with methylthio’s role in facilitating S-based interactions in enzyme binding .
Methyl vs. Aryl Substituents
The 3,7-dimethyl groups in the target compound improve lipophilicity, favoring blood-brain barrier penetration compared to polar aryl derivatives .
Pharmacological and Industrial Relevance
Enzyme Inhibition Profiles
While this compound itself is primarily a synthetic intermediate, its derivatives show diverse bioactivities. For example:
- Imidazo[1,2-a]purinones: PDE4 inhibitors (IC₅₀ ~10–50 µM) for inflammatory diseases .
- Triazolo[1,5-a]purinones: Investigated for anticancer applications ().
Patent Landscape
Recent patents () highlight purinone derivatives as candidates for cancer therapy and salt/crystal form optimization. The target compound’s methylthio group is critical in these formulations for enhancing solubility and stability .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Compare chemical shifts of methylthio (δ ~2.5 ppm for S-CH3) and dimethyl groups (δ ~3.3 ppm for N-CH3).
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., highlights salt and crystal forms of purinone derivatives, which require precise structural confirmation).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., details protocols for purine analogs).
Advanced: What experimental designs are effective for analyzing the compound’s activity as a JAK inhibitor in respiratory disease models?
Q. Methodological Answer :
- In Vitro Assays : Test inhibition of JAK1-3 isoforms using recombinant kinase assays (IC50 determination). reports balanced JAK1-3 inhibition for structurally related purinones .
- In Vivo Models : Use LPS-induced rat lung inflammation models with intratracheal administration to assess lung retention and efficacy (optimize dosing based on pharmacokinetic profiles).
- SAR Analysis : Systematically modify substituents (e.g., methylthio vs. amino groups) to enhance potency and selectivity (’s SAR study provides a template).
Advanced: How should researchers address contradictory data in reaction outcomes, such as unexpected isomer formation?
Methodological Answer :
Contradictions in reaction products (e.g., absence of 3,7-dimethyl-6-methylthio-2,8-dioxopurine in ) require:
- Reaction Monitoring : Use UPLC or TLC to track intermediate formation.
- Computational Modeling : Apply Fukui’s frontier molecular orbital theory to predict nucleophilic attack sites (’s Table III correlates reactivity with electron density).
- Isolation and Characterization : Purify by preparative HPLC and compare with synthetic standards.
Advanced: What strategies optimize physicochemical properties (e.g., solubility, bioavailability) of this compound?
Q. Methodological Answer :
- Salt Formation : Explore counterions (e.g., hydrochloride, mesylate) to enhance solubility (’s patent covers heterocyclic-substituted purinone salts) .
- Cocrystallization : Co-crystallize with biocompatible coformers (e.g., citric acid) to improve dissolution rates.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated thiols) to bypass metabolic instability.
Advanced: How can researchers reconcile discrepancies in biological activity across different purinone derivatives?
Q. Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies (e.g., ’s JAK inhibition vs. ’s cancer-related activity) to identify structural determinants.
- Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., JAK kinases vs. cancer-related kinases).
- Off-Target Profiling : Use kinase selectivity panels to rule out non-specific effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


